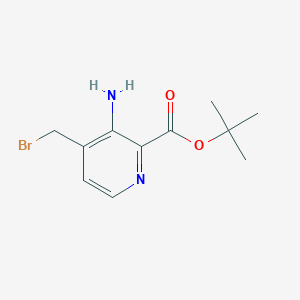

2-Boc-amino-4-bromomethylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific studies on "2-Boc-amino-4-bromomethylpyridine" were not directly found, the synthesis of similar bipyridine derivatives and related compounds has been extensively researched. For example, the synthesis of 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) and its derivatives demonstrates the interest in bipyridine amino acids for the solid-phase incorporation of metal coordination sites within peptide backbones, highlighting the role of similar compounds in creating novel metallopeptides (Bishop, McCafferty, & Erickson, 2000).

Molecular Structure Analysis

DFT calculation and vibrational spectroscopic studies provide deep insights into the molecular structure of related compounds, such as 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP). These studies involve optimizing the molecular structure using advanced computational methods and analyzing vibrational frequencies, which are critical for understanding the compound's reactivity and properties (Premkumar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "this compound" can be inferred from studies on similar compounds. For instance, the synthesis and functionalization of aminomethylated fluoropiperidines and pyrrolidines show the potential for creating bifunctional building blocks for pharmaceutical compounds, indicating the broad utility of bromomethylpyridines in synthetic chemistry (Verniest et al., 2010).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for the practical use of chemical compounds. The synthesis and crystal structure analysis of related compounds, such as N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane, provide valuable insights into how structural features influence these properties, contributing to our understanding of how "this compound" might behave under different conditions (Andrade-López, Alvarado-Rodríguez, & Flores-Chávez, 2005).

Chemical Properties Analysis

The chemical properties of "this compound," such as reactivity, stability, and interaction with other molecules, can be explored through studies on similar compounds. For example, the acid-facilitated debenzylation of N-Boc, N-Benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives highlights the conditions under which protective groups can be removed, shedding light on potential pathways for modifying "this compound" in complex organic syntheses (Ji, Jing, Huang, & Silverman, 2012).

Scientific Research Applications

Synthesis of Neuronal Nitric Oxide Synthase Inhibitors

2-Boc-amino-4-bromomethylpyridine derivatives, specifically 2-aminopyridinomethyl pyrrolidines, are used in the synthesis of highly potent and selective neuronal nitric oxide synthase inhibitors. A key step in this synthesis involves the debenzylization of the N-Boc and N-Bn double-protected 2-aminopyridine ring, with acetic acid facilitating the N-Bn deprotection at a late stage (Ji et al., 2012).

Solid-Phase Peptide Synthesis (SPPS)

4′-Aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) and its Boc-protected derivatives have been synthesized for the solid-phase peptide synthesis (SPPS) of metallopeptides. The bipyridyl group of Abc introduces conformational constraints to the peptide backbone, which can influence local secondary structure and facilitate metal coordination within a peptide, demonstrating a novel approach to incorporating metal coordination sites into peptides (Bishop et al., 2000).

Access to 2-Aminopyridines

2-Aminopyridines, which include this compound derivatives, are important for their biological and chemical significance, serving as core structures for bioactive natural products and organic materials. New methods for the synthesis of 2-aminopyridines have been developed, including reactions between 2,6-dibromopyridine and various amines, followed by C-C cross-coupling reactions. These methods provide flexible and efficient access to 2-aminopyridines for further chemical and pharmaceutical applications (Bolliger et al., 2011).

N-Boc Protection of Amines

The N-Boc protection of amines, including this compound, is a crucial step in the synthesis of various compounds, providing a means to protect amine groups during synthetic processes. A Bronsted acidic ionic liquid catalyzed method has been reported for the efficient and chemoselective N-Boc protection of various amines, highlighting advancements in amine protection strategies (Sunitha et al., 2008).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)9-8(13)7(6-12)4-5-14-9/h4-5H,6,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXRQKWYLLVFEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692946 |

Source

|

| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190189-98-1 |

Source

|

| Record name | tert-Butyl 3-amino-4-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-4,5,6,7-tetrahydro-4,6-methanobenzo[c]isoxazole](/img/structure/B1171341.png)